N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine
Description
N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and an oxolane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C16H23N3O2/c1-18(15-6-2-3-9-17-15)13-7-10-19(11-8-13)16(20)14-5-4-12-21-14/h2-3,6,9,13-14H,4-5,7-8,10-12H2,1H3 |
InChI Key |
VATJDWQJWLQXJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2CCCO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a piperidine ring and is studied for its anti-tubercular activity.
Piperine: An N-acylpiperidine found in plants, known for its antioxidant properties.
Uniqueness
N-methyl-N-[1-(oxolane-2-carbonyl)piperidin-4-yl]pyridin-2-amine is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
